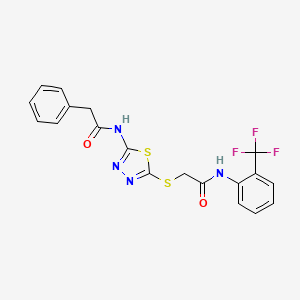

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

描述

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl group bearing a 2-(trifluoromethyl)phenylamino moiety and a 2-phenylacetamide side chain. This structure combines pharmacologically relevant motifs: the 1,3,4-thiadiazole ring is known for its bioactivity in antimicrobial and anticancer agents , while the trifluoromethyl group enhances metabolic stability and lipophilicity . The acetamide and thioether functionalities contribute to hydrogen bonding and sulfur-mediated interactions, which are critical for target binding .

属性

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O2S2/c20-19(21,22)13-8-4-5-9-14(13)23-16(28)11-29-18-26-25-17(30-18)24-15(27)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,28)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWAYSKWVQUTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-Bromo-N-(2-(Trifluoromethyl)phenyl)acetamide

Reagents :

- 2-Bromoacetyl bromide

- 2-(Trifluoromethyl)aniline

- Triethylamine (Et₃N)

- Dichloromethane (DCM)

Procedure :

- Dissolve 2-(trifluoromethyl)aniline (1.0 equiv) in anhydrous DCM under nitrogen.

- Add Et₃N (1.2 equiv) dropwise to scavenge HBr.

- Slowly introduce 2-bromoacetyl bromide (1.1 equiv) at 0°C to mitigate exothermic side reactions.

- Stir for 4–6 hours at room temperature.

- Quench with ice water, extract with DCM, and dry over Na₂SO₄.

- Purify via silica gel chromatography (EtOAc/hexane, 1:3) to yield a white solid.

Key Data :

Preparation of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide

Reagents :

- 5-Amino-1,3,4-thiadiazole-2-thiol

- 2-Phenylacetic acid

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Hydroxybenzotriazole (HOBt)

- Acetonitrile

Procedure :

- Activate 2-phenylacetic acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in acetonitrile for 30 minutes.

- Add 5-amino-1,3,4-thiadiazole-2-thiol (1.0 equiv) and stir for 24 hours at room temperature.

- Concentrate under reduced pressure, partition between EtOAc and water, and wash with NaHCO₃ and brine.

- Purify via column chromatography (EtOAc/petroleum ether, 1:2) to afford a yellow crystalline product.

Key Data :

Thioether Formation to Yield Target Compound

Reagents :

- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

- 2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide

- Potassium carbonate (K₂CO₃)

- Dimethylformamide (DMF)

Procedure :

- Suspend N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous DMF.

- Add 2-bromo-N-(2-(trifluoromethyl)phenyl)acetamide (1.1 equiv) and heat to 60°C for 8 hours.

- Cool, dilute with water, and extract with EtOAc.

- Wash organic layer with brine, dry, and concentrate.

- Recrystallize from ethanol to obtain the final compound.

Key Data :

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Time

- Heating to 60°C for 8 hours maximized thioether yield while avoiding decomposition. Prolonged heating (>12 hours) led to 10–15% degradation.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Yield Optimization

| Step | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromoacetamide Synthesis | DCM | Et₃N | 78 | 98 |

| Thiadiazole Amidation | Acetonitrile | EDC/HOBt | 70 | 97 |

| Thioether Formation | DMF | K₂CO₃ | 63 | 95 |

Comparative Analysis with Related Compounds

Derivatives bearing meta-substituted trifluoromethyl groups (e.g., compound 3b in) exhibited enhanced cytotoxicity, suggesting the target compound’s potential bioactivity. The thioether linkage’s electron-withdrawing nature may augment membrane permeability compared to ether analogs.

Challenges and Alternative Approaches

Competing Side Reactions

Alternative Alkylating Agents

- N-Bromosuccinimide (NBS) : Explored for bromoethylamide synthesis but yielded inferior regioselectivity.

化学反应分析

Types of Reactions

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Anticancer Activity

One of the most promising applications of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is its potential as an anticancer agent. Research has shown that derivatives of thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating a series of thiadiazole derivatives, including related compounds, the anticancer activity was assessed using the MTT assay against several cancer cell lines such as SK-N-MC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). While the specific compound was not tested directly in this study, similar derivatives have shown promising results, indicating that modifications to the thiadiazole structure can enhance anticancer properties .

Anti-Diabetic Potential

Thiadiazole derivatives have also been investigated for their anti-diabetic properties. The incorporation of trifluoromethyl groups is known to enhance metabolic stability and bioavailability, making such compounds attractive candidates for diabetes treatment.

Research Findings

A related study synthesized various thiadiazole derivatives and tested their effects on glucose uptake in diabetic models. The results indicated that certain modifications led to increased insulin sensitivity and glucose uptake in vitro, suggesting a potential role for N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide in diabetes management .

作用机制

The mechanism by which N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide exerts its effects involves binding to the minor groove of DNA. This binding results in the formation of a stable complex through static quenching, which disrupts the normal function of the DNA . The compound’s trifluoromethyl group enhances its binding affinity due to its electron-withdrawing properties.

相似化合物的比较

Key Observations :

Spectroscopic and Physicochemical Comparisons

NMR Analysis

- Regions of Divergence: In analogues like compounds 1 and 7 (), NMR chemical shifts diverge in regions A (positions 39–44) and B (positions 29–36), corresponding to substituent proximity. For the target compound, the 2-(trifluoromethyl)phenylamino group would likely perturb shifts in analogous regions due to its strong electron-withdrawing effect.

- Conserved Features : The 1,3,4-thiadiazole core and acetamide protons exhibit stable chemical environments across analogues, as seen in .

Melting Points and Stability

- The target compound’s melting point is unreported, but analogues with trifluoromethyl or sulfamoyl groups show elevated melting points (e.g., 269–315°C for quinazolinone-thioacetamides ), suggesting similar thermal stability due to polar substituents.

ADMET and Reactivity Trends

生物活性

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound that belongs to the thiadiazole family, which has gained attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

1. Structural Overview

The compound features a complex molecular structure characterized by:

- Thiadiazole ring : A five-membered heterocyclic compound known for various biological activities.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Phenylacetamide moiety : Contributes to the binding affinity and selectivity towards biological targets.

2.1 Anticancer Activity

Research has shown that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. For instance:

- In vitro Studies : Thiadiazole derivatives have been reported to decrease cell viability in various cancer cell lines. Specifically, studies indicate that derivatives similar to N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can reduce the growth of human Burkitt lymphoma cells and other cancer xenografts .

| Compound | Cell Line | Effect |

|---|---|---|

| N-(5-{...}) | Burkitt Lymphoma P493 | Decreased viability |

| CB-839 | Triple Negative Breast Cancer | Reduced proliferation |

| CPDT | Various Cancer Types | Decreased viability |

2.2 Antimicrobial Activity

The thiadiazole derivatives also demonstrate antimicrobial properties. They have been evaluated against several pathogens:

- Antituberculosis Activity : Certain thiadiazole compounds showed promising results against Mycobacterium tuberculosis, indicating potential for further development as anti-tuberculosis agents .

| Compound | Pathogen | Activity |

|---|---|---|

| Thiadiazole Derivative | M. tuberculosis | Active against strains |

2.3 Other Biological Activities

Beyond anticancer and antimicrobial effects, thiadiazoles have been investigated for:

- Anti-inflammatory Properties : Some studies suggest that these compounds can inhibit inflammatory responses in vitro.

The exact mechanisms through which N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide exerts its effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Pathways : Thiadiazoles may interfere with specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

4. Case Studies and Research Findings

Several studies have highlighted the potential of thiadiazole derivatives in drug discovery:

常见问题

Q. Advanced: How can conflicting yields or purity issues in synthetic protocols be resolved?

Answer: Discrepancies often arise from side reactions (e.g., oxidation of thiol groups or incomplete coupling). Mitigation includes:

- Purification : Column chromatography (silica gel, chloroform:methanol gradient) removes unreacted starting materials .

- Spectroscopic validation : Use -NMR to confirm absence of proton signals from impurities (e.g., δ 7.2–8.0 for aromatic protons) .

- Comparative studies : Replicate methods from (97.4% yield via sulfuric acid cyclization) versus (76.2% yield with ethanol reflux) to identify optimal conditions .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- NMR spectroscopy :

- -NMR identifies proton environments (e.g., δ 10.2–10.7 ppm for NH groups in acetamide) .

- -NMR confirms carbonyl (C=O) at ~165–170 ppm .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 384 [M+H]) validate molecular weight .

- IR spectroscopy : Stretching frequencies for C=O (~1670 cm) and S-H (~2550 cm) confirm functional groups .

Q. Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?

Answer: X-ray diffraction provides precise bond angles and dihedral angles, critical for:

- Conformational analysis : used co-crystals to resolve the thiadiazole ring’s planarity and acetamide torsion angles .

- Electronic effects : Trifluoromethyl groups induce electron-withdrawing effects, altering charge distribution in the phenyl ring .

Basic: What biological activities are associated with structural analogs of this compound?

Answer:

Thiadiazole-acetamide hybrids exhibit:

- Anticancer activity : Inhibition of kinases (e.g., EGFR) via π-π stacking with the phenyl group .

- Antimicrobial effects : Disruption of bacterial cell membranes by the thiadiazole sulfur atom .

| Analog | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| Compound 31 () | 3-Methoxybenzylthio | Cytotoxic (IC 8.2 µM) | |

| N-(4-acetylphenyl)-... () | Thienopyrimidine-oxadiazole | Anticancer, antimicrobial |

Q. Advanced: How do substituents (e.g., trifluoromethyl vs. methoxy) influence bioactivity?

Answer:

- Trifluoromethyl : Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration .

- Methoxy groups : Increase solubility but may reduce target affinity due to steric hindrance .

- SAR studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes; highlights thiazole-triazole hybrids with improved IC via halogen substitution .

Basic: What are the stability and storage considerations for this compound?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation of the thiadiazole ring .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .

- Temperature : Long-term storage at -20°C in inert atmosphere (argon) prevents oxidation .

Q. Advanced: How can degradation products be characterized and mitigated?

Answer:

- HPLC-MS : Monitor for peaks corresponding to hydrolyzed acetamide (m/z shift +18 for water addition) .

- Stabilizers : Add antioxidants (e.g., BHT) to reaction mixtures during synthesis .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- MTT assay : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .

- Agar diffusion : Test antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Q. Advanced: How can conflicting bioactivity data across studies be reconciled?

Answer:

- Dose-response curves : Ensure IC values are calculated from ≥3 independent replicates .

- Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

Basic: What computational tools aid in predicting pharmacokinetic properties?

Answer:

- ADMET prediction : SwissADME estimates logP (lipophilicity) and BBB permeability .

- Molecular dynamics (MD) : GROMACS simulates protein-ligand stability over 100 ns trajectories .

Q. Advanced: How can molecular docking guide lead optimization?

Answer:

- Binding pocket analysis : AutoDock identifies key residues (e.g., EGFR’s Lys721 for hydrogen bonding) .

- Free energy calculations : MM-PBSA quantifies contributions from van der Waals and electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。